2-(2-Methylpyrazol-3-yl)-6-piperazin-1-ylpyrazine;dihydrochloride
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Overview
Description
2-(2-Methylpyrazol-3-yl)-6-piperazin-1-ylpyrazine dihydrochloride is a chemical compound with a complex structure. It belongs to the class of pyrazole-containing compounds, which have gained attention in agrochemical and pharmaceutical research due to their diverse biological activities and synthetic versatility .
Synthesis Analysis
The synthesis of this compound involves intermediate derivatization methods (IDMs) to introduce a 3-methyl-1H-pyrazol-5-yl substituent. Various derivatives are obtained and confirmed using techniques such as melting point determination, 1H NMR, 13C NMR, and HRMS. Notably, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate has been characterized by X-ray diffraction .
Molecular Structure Analysis
The molecular structure of 2-(2-Methylpyrazol-3-yl)-6-piperazin-1-ylpyrazine dihydrochloride comprises a pyrazine core with a piperazine ring and a 3-methylpyrazole substituent. The arrangement of atoms and functional groups significantly influences its properties and interactions .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its pyrazole moiety allows for diverse transformations. Researchers have explored modifications to enhance its potency and selectivity. For instance, electron-drawing groups on the phenyl substituent have shown varying effects, impacting herbicidal activity .
properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)-6-piperazin-1-ylpyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6.2ClH/c1-17-11(2-3-15-17)10-8-14-9-12(16-10)18-6-4-13-5-7-18;;/h2-3,8-9,13H,4-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKPVTXIJVGVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=N2)N3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)-6-(piperazin-1-yl)pyrazine dihydrochloride |
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